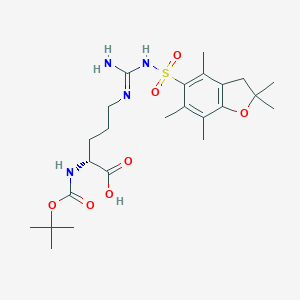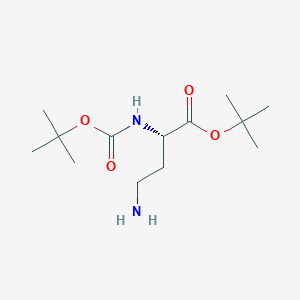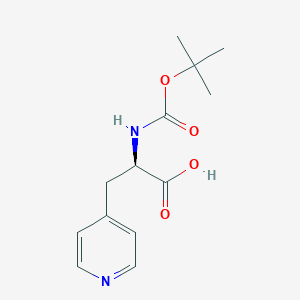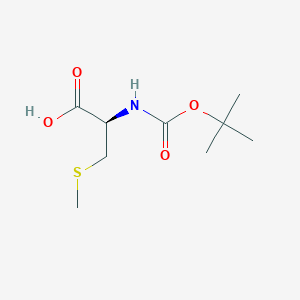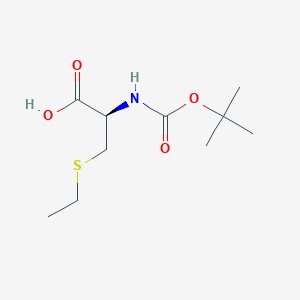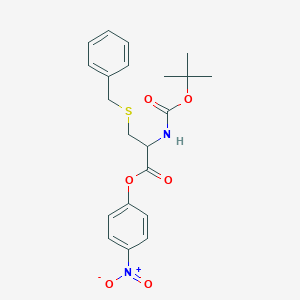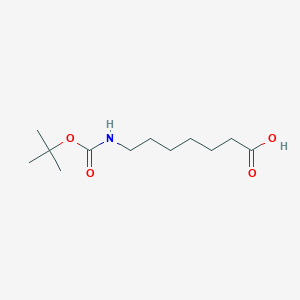
Acide Boc-7-aminoheptanoïque
Vue d'ensemble
Description
Boc-7-aminoheptanoic acid, also known as N-(tert-Butoxycarbonyl)-7-aminoheptanoic acid, is a compound with the molecular formula C12H23NO4. It is a derivative of heptanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Applications De Recherche Scientifique
Boc-7-aminoheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Boc-7-Aminoheptanoic acid, also known as Boc-7-Ahp-OH or 7-((tert-Butoxycarbonyl)amino)heptanoic acid, is primarily used as a PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) technology .
Mode of Action
The compound has an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The compound is involved in the biochemical pathways related to protein degradation. It acts as a linker in PROTACs, facilitating the connection between the protein of interest and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.
Result of Action
The primary result of the action of Boc-7-Aminoheptanoic acid is the degradation of the target protein . By linking the target protein to an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent proteasomal degradation of the protein .
Action Environment
The action of Boc-7-Aminoheptanoic acid is influenced by the cellular environment. Factors such as pH can affect the deprotection of the Boc group . Additionally, the presence of the necessary enzymes and proteins, such as E3 ubiquitin ligases and proteasomes, is crucial for its function as a PROTAC linker .
Analyse Biochimique
Biochemical Properties
The role of Boc-7-aminoheptanoic acid in biochemical reactions primarily involves the formation of stable amide bonds with primary amine groups . This property makes it valuable in the field of proteomics research
Molecular Mechanism
The molecular mechanism of action of Boc-7-aminoheptanoic acid involves the formation of stable amide bonds with primary amine groups . This occurs in the presence of activators such as EDC or HATU . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-7-aminoheptanoic acid typically involves the protection of the amino group of 7-aminoheptanoic acid with a tert-butoxycarbonyl group. One common method involves the reaction of 7-aminoheptanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-7-aminoheptanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-7-aminoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Depending on the substituent introduced, various derivatives of 7-aminoheptanoic acid can be formed.
Deprotection: The primary product is 7-aminoheptanoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Aminoheptanoic acid: The unprotected form of the compound.
N-Boc-7-aminoheptanoic acid: Another name for Boc-7-aminoheptanoic acid.
7-(Fmoc-amino)heptanoic acid: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Boc-7-aminoheptanoic acid is unique due to its Boc protection, which provides stability and prevents side reactions during synthesis. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Propriétés
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJENAZQPOGVAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338068 | |
| Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60142-89-4 | |
| Record name | 7-[(tert-Butoxycarbonyl)amino]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


